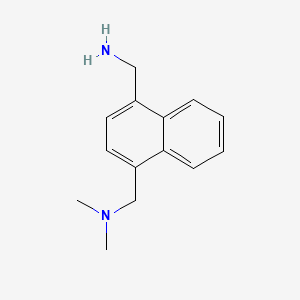
1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an aminomethyl group and a dimethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the aminomethyl group at the 4-position.
Amination: The naphthalene derivative is then subjected to amination to introduce the amino group.
Dimethylation: Finally, the amino group is dimethylated to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Amines and alcohols are common reduction products.
Substitution Products: Different substituted naphthalene derivatives can be obtained.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Comparación Con Compuestos Similares
Naphthalene derivatives: Other naphthalene-based compounds with different substituents.
Aminomethyl compounds: Compounds containing the aminomethyl group in various positions.
Uniqueness: 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine stands out due to its specific structural features and the presence of both an aminomethyl and a dimethylamino group, which contribute to its unique chemical properties and applications.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
[4-[(dimethylamino)methyl]naphthalen-1-yl]methanamine |
InChI |
InChI=1S/C14H18N2/c1-16(2)10-12-8-7-11(9-15)13-5-3-4-6-14(12)13/h3-8H,9-10,15H2,1-2H3 |
Clave InChI |
QXXMDIZOHCEHHF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C2=CC=CC=C12)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
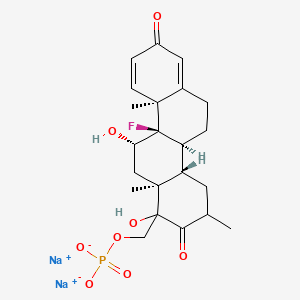
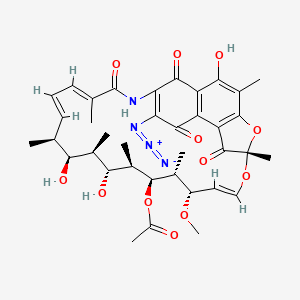

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)
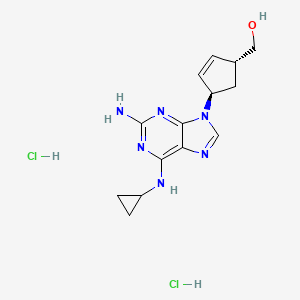
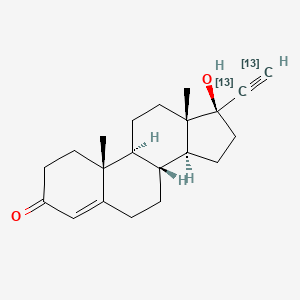
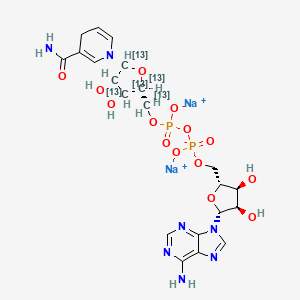
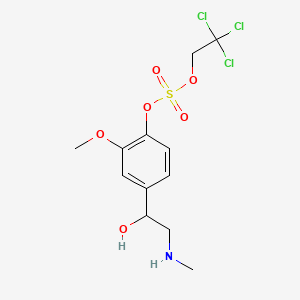

![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
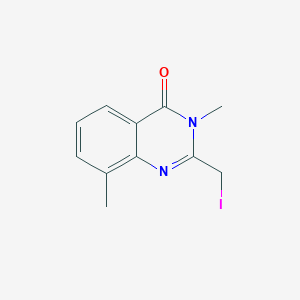
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
